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molecular formula C5H5NO3 B018391 N-Methylolmaleimide CAS No. 5063-96-7

N-Methylolmaleimide

Cat. No. B018391
M. Wt: 127.1 g/mol
InChI Key: BHPDNFUVYQFFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04448906

Procedure details

A mixture of 125 grams of water, 26 ml. of 37% aqueous formaldehyde solution, 25 grams of maleimide, and 0.1 gram of anhydrous potassium carbonate was heated at its reflux temperature for 90 minutes, cooled to ambient temperature, and filtered. After removal of the water by heating under vacuum, there was obtained 32 grams of N-hydroxymethylmaleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
125 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[C:3]1(=[O:9])[NH:7][C:6](=[O:8])[CH:5]=[CH:4]1>C(=O)([O-])[O-].[K+].[K+].O>[OH:2][CH2:1][N:7]1[C:6](=[O:8])[CH:5]=[CH:4][C:3]1=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
25 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
125 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removal of the water
TEMPERATURE
Type
TEMPERATURE
Details
by heating under vacuum

Outcomes

Product
Name
Type
product
Smiles
OCN1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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